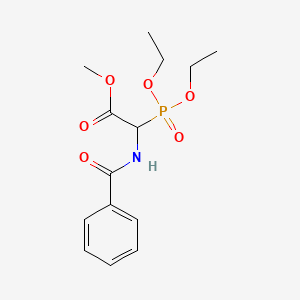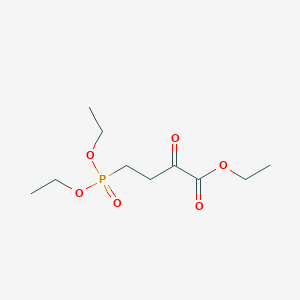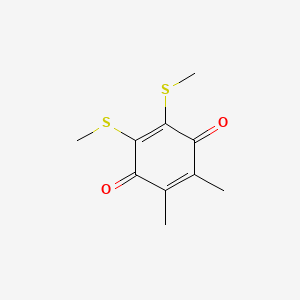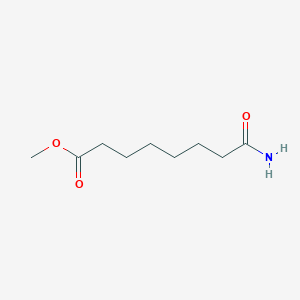![molecular formula C16H16N4S B14288550 N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine CAS No. 137996-07-7](/img/no-structure.png)
N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its unique structure, which combines a naphthalene ring with a thiazole ring through an azo linkage. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine typically involves a diazo-coupling reaction. The process begins with the diazotization of 4-methyl-1,3-thiazol-2-amine, which is then coupled with N-ethyl-1-naphthylamine. The reaction is carried out in an acidic medium, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt. The general reaction scheme is as follows:
-
4-methyl-1,3-thiazol-2-amine+NaNO2+HCl→4-methyl-1,3-thiazol-2-diazonium chloride
-
4-methyl-1,3-thiazol-2-diazonium chloride+N-ethyl-1-naphthylamine→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and pH precisely. The reagents are added in a controlled manner to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding naphthoquinones and thiazole derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, especially at the positions ortho and para to the azo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Sodium dithionite (Na2S2O4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Naphthoquinones, thiazole derivatives
Reduction: Corresponding amines
Substitution: Halogenated or nitrated derivatives of the original compound
科学的研究の応用
N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and as a pH indicator.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine involves its interaction with biological molecules through the azo group. The compound can undergo reduction in the presence of enzymes, leading to the formation of reactive intermediates that can bind to proteins and nucleic acids. This binding can result in changes in the structure and function of these biomolecules, which is the basis for its use in staining and drug delivery applications.
類似化合物との比較
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- N-(2-ethylhexyl)-1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]naphthalen-1-amine
Uniqueness
N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties to the compound. This makes it more versatile in its applications compared to other azo dyes that lack this functional group. The thiazole ring also enhances the compound’s stability and reactivity, making it suitable for a broader range of chemical and biological applications.
特性
| 137996-07-7 | |
分子式 |
C16H16N4S |
分子量 |
296.4 g/mol |
IUPAC名 |
N-ethyl-4-[(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C16H16N4S/c1-3-17-14-8-9-15(13-7-5-4-6-12(13)14)19-20-16-18-11(2)10-21-16/h4-10,17H,3H2,1-2H3 |
InChIキー |
HBKWOCHWGCJXGU-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=NC(=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
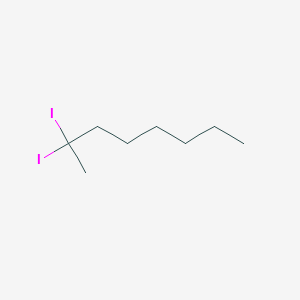
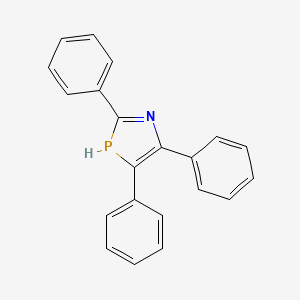
![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)

